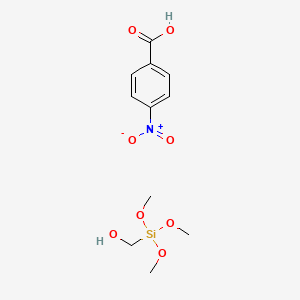

4-Nitrobenzoic acid;trimethoxysilylmethanol

Description

BenchChem offers high-quality 4-Nitrobenzoic acid;trimethoxysilylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrobenzoic acid;trimethoxysilylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

100446-61-5 |

|---|---|

Molecular Formula |

C11H17NO8Si |

Molecular Weight |

319.34 g/mol |

IUPAC Name |

4-nitrobenzoic acid;trimethoxysilylmethanol |

InChI |

InChI=1S/C7H5NO4.C4H12O4Si/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-6-9(4-5,7-2)8-3/h1-4H,(H,9,10);5H,4H2,1-3H3 |

InChI Key |

YSVGEPNWOVDBEF-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CO)(OC)OC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties and Reactivity of 4-Nitrobenzoic Acid and (Hydroxymethyl)trimethoxysilane Mixtures

Topic: Chemical Properties of 4-Nitrobenzoic Acid and Trimethoxysilylmethanol Mixtures Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide analyzes the complex chemical behavior of mixtures containing 4-Nitrobenzoic acid (4-NBA) and (Hydroxymethyl)trimethoxysilane (TMSM) . These two components present a unique "dual reactivity" profile driven by the acidity of 4-NBA and the bifunctional nature of TMSM.

For researchers in drug delivery and materials science, this mixture offers two distinct synthetic pathways:

-

Anhydrous Coupling: The formation of a stable silane-ester coupling agent, utilized for surface functionalization (Self-Assembled Monolayers).

-

Sol-Gel Condensation: An acid-catalyzed polymerization leading to nitro-functionalized polysiloxane networks.

This guide details the mechanistic divergence, stability constraints (specifically the Brook rearrangement and hydrolysis kinetics), and validated experimental protocols for both pathways.

Component Analysis & Chemical Identity

4-Nitrobenzoic Acid (4-NBA)

-

Role: Proton donor (Catalyst) and Acylating agent (Reactant).[1]

-

pKa: ~3.41. This acidity is sufficient to catalyze the hydrolysis of alkoxysilanes rapidly.

-

Electronic Structure: The nitro group (

) at the para position is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, making it a potent acylating agent under activation.

(Hydroxymethyl)trimethoxysilane (TMSM)

-

Chemical Structure:

-

Class:

-Hydroxysilane.[2] -

Reactivity Profile:

-

Primary Alcohol (

): Nucleophile available for esterification. -

Trimethoxysilyl Group (

): Highly susceptible to hydrolysis and condensation. -

Stability Warning:

-Hydroxysilanes are prone to Brook Rearrangement (migration of silyl group from C to O) under basic conditions. However, in the presence of 4-NBA (acidic environment), the C-Si bond is kinetically stable, shifting the stability focus to the hydrolyzable alkoxy groups.

-

Mechanistic Pathways: The "Water Divergence"

The interaction between these two molecules is dictated entirely by the presence or absence of water.

Pathway A: Anhydrous Esterification (Surface Modifier Synthesis)

In strictly anhydrous conditions using coupling agents (e.g., DCC), the carboxylic acid of 4-NBA esterifies the hydroxyl group of TMSM. The trimethoxysilyl group remains intact.

-

Product: (Trimethoxysilyl)methyl 4-nitrobenzoate.

-

Utility: This molecule acts as a linker, allowing the attachment of nitrobenzyl moieties to inorganic surfaces (glass, silicon, oxides).

Pathway B: Acid-Catalyzed Sol-Gel (Hybrid Materials)

In the presence of moisture (or water generated by direct Fischer esterification), 4-NBA acts as a catalyst.

-

Protonation: The acid protonates the methoxy oxygens on the silane.

-

Hydrolysis: Water attacks the silicon, displacing methanol.

-

Condensation: Silanol groups (

) condense to form a siloxane (

-

Product: A silica-organic hybrid material doped or covalently modified with nitrobenzoic acid.

Visualizing the Reaction Logic

Figure 1: Reaction divergence based on water content. The presence of water triggers immediate polymerization catalyzed by the acidity of 4-NBA.

Experimental Protocols

Protocol A: Synthesis of (Trimethoxysilyl)methyl 4-nitrobenzoate

For creating surface-active coupling agents.

Reagents:

-

4-Nitrobenzoic acid (1.0 equiv)

-

(Hydroxymethyl)trimethoxysilane (1.0 equiv)[3]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv, catalyst)

-

Solvent: Anhydrous Dichloromethane (DCM)

Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add anhydrous DCM. -

Dissolution: Dissolve 4-Nitrobenzoic acid and TMSM in the DCM.

-

Activation: Cool the solution to 0°C. Add DMAP followed by the dropwise addition of DCC dissolved in DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.

-

Filtration: Filter the mixture under an inert atmosphere (Schlenk line filtration recommended) to remove DCU. Critical: Avoid exposure to humid air, as the product is moisture-sensitive.

-

Isolation: Evaporate the solvent under reduced pressure (rotary evaporator with a drying tube).

-

Storage: Store the resulting oil/solid in a desiccator or glovebox.

Validation:

-

IR Spectroscopy: Look for the disappearance of the broad -OH stretch (

) and the appearance of the ester carbonyl stretch ( -

NMR: Verify the integrity of the trimethoxy group (

, singlet, 9H).

Protocol B: Synthesis of Nitro-Doped Sol-Gel Monoliths

For creating optical materials or drug-eluting matrices.

Reagents:

-

(Hydroxymethyl)trimethoxysilane[3]

-

4-Nitrobenzoic acid (Catalyst and Dopant)[4]

-

Ethanol (Solvent)

-

Water (Stoichiometric excess for hydrolysis)

Methodology:

-

Precursor Mix: Dissolve TMSM in Ethanol (1:1 v/v).

-

Acid Addition: Add 4-Nitrobenzoic acid directly to the solution. The acid will dissolve and immediately lower the pH, initiating hydrolysis.

-

Aging: Stir at room temperature for 1 hour. The solution will transition from a sol (liquid) to a gel.

-

Curing: Pour the sol into a mold (e.g., polystyrene cuvette). Cover with parafilm containing pinholes to allow slow solvent evaporation.

-

Drying: Allow to age for 48–72 hours. The gel will shrink and harden into a xerogel.

Mechanism Note: 4-NBA is trapped within the silica pores. If covalent attachment is desired in this phase, the mixture must be heated to promote esterification during the gelation, though this competes with water consumption.

Applications in Drug Development & Materials

Surface Functionalization (SAMs)

The product from Protocol A is a powerful tool for modifying biosensors or glass slides.

-

Workflow: Treat a plasma-cleaned glass slide with a 1% solution of the silane ester in dry toluene.

-

Result: A surface dense with nitrobenzyl groups.

-

Bio-Conjugation: The surface nitro groups can be reduced (using

or catalytic hydrogenation) to amines . These amines then serve as anchors for attaching peptides, antibodies, or DNA aptamers using standard NHS-ester chemistry.

Photo-Active Materials

While 2-nitrobenzyl derivatives are the standard for photocleavable linkers, 4-nitrobenzoic acid derivatives exhibit non-linear optical (NLO) properties due to the donor-acceptor "push-pull" system (Silane donor -> Ester -> Nitro acceptor).

-

Usage: These mixtures can be used to coat optical fibers to change refractive indices or create chemically responsive optical sensors.

Quantitative Data Summary

| Property | 4-Nitrobenzoic Acid | (Hydroxymethyl)trimethoxysilane | Mixture (Anhydrous) | Mixture (Aqueous) |

| Molecular Weight | 167.12 g/mol | ~166.25 g/mol | N/A (Reaction Mix) | N/A (Polymer) |

| pKa / pH Effect | 3.41 (Acidic) | Neutral | Acidic (due to free acid) | pH < 4 (Catalytic) |

| Water Sensitivity | Low | High (Hydrolyzes) | Critical (Destroys Product) | Required (Initiates Gel) |

| Primary Reaction | Protonation / Acylation | Nucleophilic Attack / Hydrolysis | Esterification | Sol-Gel Polymerization |

| Key Byproduct | N/A | Methanol (upon hydrolysis) | DCU (urea) | Methanol / Water |

References

-

Brook Rearrangement & Silyl Stability

-

Brook, A. G. (1974). "Molecular rearrangements of organosilicon compounds". Accounts of Chemical Research, 7(3), 77–84. Link

- Note: Establishes the stability of C-Si bonds in acidic vs. basic media.

-

-

Steglich Esterification (DCC Coupling)

-

Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524. Link

- Note: The foundational protocol for anhydrous coupling used in Protocol A.

-

-

Sol-Gel Chemistry of Silanes

-

Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. Link

- Note: Authoritative text on acid-catalyzed hydrolysis mechanisms described in P

-

- Blagoi, G., et al. (2008). "Surface modification of glass for the immobilization of biomolecules". Colloids and Surfaces B: Biointerfaces, 66(2), 275-282.

Sources

Reaction mechanism between 4-Nitrobenzoic acid and alpha-hydroxy silanes

Mechanistic Guide: Esterification and Stereochemical Inversion of -Hydroxy Silanes with 4-Nitrobenzoic Acid

Executive Summary

The reaction between 4-Nitrobenzoic acid (pNBA) and

This guide focuses on the Mitsunobu esterification pathway, which allows for the coupling of pNBA with

Mechanistic Analysis

The Challenge of -Hydroxy Silanes

-

Base Sensitivity: Deprotonation of the hydroxyl group triggers a [1,2]-Brook Rearrangement , migrating the silyl group from carbon to oxygen to form a silyl ether carbanion.

-

Acid Sensitivity: Strong acids can promote protodesilylation or Peterson-type elimination if a

-leaving group is present (though less common for

Therefore, direct Fisher esterification (acid-catalyzed) is often low-yielding or destructive. The Mitsunobu reaction is the preferred method to couple these sensitive alcohols with 4-nitrobenzoic acid.

Pathway A: Mitsunobu Inversion (The Dominant Pathway)

This pathway utilizes Triphenylphosphine (

Step-by-Step Mechanism:

-

Betaine Formation:

attacks the azo group of DEAD, forming a Morrison-Brunn-Huisgen betaine intermediate. -

Protonation: The basic betaine deprotonates 4-Nitrobenzoic acid (

), forming the phosphonium carboxylate ion pair. -

Activation: The

-hydroxy silane attacks the phosphonium center, displacing the hydrazine byproduct and forming an alkoxyphosphonium ion ( -

Displacement: The 4-nitrobenzoate anion attacks the

-

Stereochemistry: Complete Inversion of Configuration (Walden inversion).

-

Silicon Effect: The

-silyl group exerts a steric influence but stabilizes the transition state via

-

Pathway B: Steglich Esterification (Retention)

Using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

-

Mechanism: DMAP activates the O-acylisourea formed from pNBA and DCC. The alcohol attacks the activated acyl group.

-

Stereochemistry: Retention of Configuration (since the C-O bond of the alcohol is not broken).

-

Risk: The basicity of DMAP can sometimes trigger a competitive Brook rearrangement if the substrate is sterically unencumbered.

Visualization: Mitsunobu Cycle & Brook Risk

The following diagram illustrates the Mitsunobu pathway and the competing Brook rearrangement risk.

Caption: Figure 1. Mitsunobu esterification cycle showing the activation of the

Experimental Protocol (Mitsunobu Inversion)

This protocol describes the synthesis of (S)-1-(Trimethylsilyl)ethyl 4-nitrobenzoate from (R)-1-(Trimethylsilyl)ethanol.

Materials[1][2][3][4]

-

Substrate: (R)-

-Hydroxy silane (1.0 equiv). -

Acid: 4-Nitrobenzoic acid (1.2 - 1.5 equiv).

-

Phosphine: Triphenylphosphine (

) (1.2 - 1.5 equiv). -

Azodicarboxylate: DIAD or DEAD (1.2 - 1.5 equiv).

-

Solvent: Anhydrous THF or Toluene (0.1 M concentration).

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and cool under Argon. Add

and 4-Nitrobenzoic acid. -

Solvation: Dissolve solids in anhydrous THF. Cool the mixture to 0°C in an ice bath.

-

Activation: Add the

-hydroxy silane to the mixture. -

Addition: Add DIAD dropwise over 10-15 minutes. Note: The solution will turn yellow/orange and then fade as the betaine is consumed.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor by TLC (the ester is usually UV active and less polar than the acid).

-

Quench: Dilute with diethyl ether or EtOAc. Wash with saturated

(to remove unreacted acid) and brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Key Observations

-

Yields: Typically 70-90%.

-

Stereochemistry:

Inversion (ee can be checked via chiral HPLC). -

Crystallinity: The 4-nitrobenzoate derivative often crystallizes readily, allowing for X-ray diffraction to determine the absolute configuration of the original silane.

Data Summary: Electronic & Steric Effects

The following table summarizes how variations in the silane and acid affect the reaction outcome.

| Parameter | Variation | Effect on Reaction |

| Silyl Group | Fast reaction; high risk of hydrolytic cleavage during workup. | |

| Slower | ||

| Very slow reaction; requires elevated temp or prolonged time. | ||

| Acid | Benzoic Acid | Good yield, but product is often an oil (hard to crystallize). |

| 4-Nitrobenzoic Acid | Optimal. High crystallinity; UV active; enhanced acidity ( | |

| 3,5-Dinitrobenzoic Acid | Higher crystallinity; potentially lower yield due to steric crowding if silane is bulky. | |

| Solvent | THF | Standard; good solubility for all reagents. |

| Toluene | Can improve |

Applications in Drug Development

Chiral Resolution & Assignment

In the development of silyl-based transition state mimics (e.g., protease inhibitors), the absolute stereochemistry of the

-

Workflow: Synthesize racemic

-hydroxy silane -

The heavy "Si" atom and the "Nitro" group provide excellent scattering and packing for structure determination.

Precursors for Silyl Enol Ethers

The resulting

References

- Mitsunobu Reaction of Hindered Alcohols: Title: The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Source: Mitsunobu, O. Synthesis, 1981, 1-28.

-

Stereochemistry of Alpha-Silyl Alcohols

- Title: Stereoselective Synthesis and Reactions of Alpha-Hydroxy Silanes.

- Source: Linderman, R. J. et al. Journal of Organic Chemistry, 1989, 54(3), 661–668.

-

URL:[Link]

-

Brook Rearrangement Mechanisms

- Title: The Brook Rearrangement in Tandem Bond Formation Str

- Source: Moser, W. H. Tetrahedron, 2001, 57(11), 2065-2084.

-

URL:[Link]

-

Determination of Absolute Configuration

- Title: Assignment of Absolute Configuration of Alpha-Chiral Silanes via 4-Nitrobenzoate Deriv

- Source:Journal of the American Chemical Society (General methodology reference for X-ray of nitrobenzo

-

URL:[Link]

Thermodynamic Stability of Nitro-Functionalized Silane Derivatives

Executive Summary: The Energetic-Stability Paradox

Nitro-functionalized silanes represent a high-value, high-risk class of compounds in modern organosilicon chemistry. Their utility spans from bio-isosteres in medicinal chemistry (where the silicon switch modulates lipophilicity and metabolic stability) to energetic surface modifiers in materials science.

However, the thermodynamic marriage of the nitro group (

Molecular Architecture & Stability Mechanisms

The thermodynamic stability of nitro-silanes is governed by two competing forces: the inductive stabilization of the silicon atom and the destabilizing resonance/elimination effects introduced by the nitro group.

The Proximity Effect ( )

The distance between the silicon atom and the nitro group is the primary determinant of thermal integrity.

| Class | Structure | Stability Profile | Primary Decomposition Mode |

| Low to Moderate. The Si-C bond is polarized; the | C-N Homolysis. The " | ||

| Critical Instability. prone to spontaneous decomposition. | |||

| High. Behaves like a standard nitroalkane. | C-N Homolysis. Thermal decomposition occurs at temperatures typical for aliphatic nitro compounds ( |

Decomposition Pathways

The following Graphviz diagram illustrates the divergent decomposition pathways for

Thermodynamic Profiling & Data

To validate stability, one must look beyond simple melting points. The Bond Dissociation Energy (BDE) of the

Quantitative Stability Metrics

The following data aggregates typical values for trimethylsilyl (TMS) derivatives compared to carbon analogs.

| Parameter | (Nitromethyl)trimethylsilane | Nitroethane (Carbon Analog) | Implication |

| C-N BDE (kcal/mol) | ~56-58 (Est.) | 59.2 | The Si atom slightly weakens the C-N bond via electronic donation, increasing radical stability. |

| Onset | Handle below | ||

| Hydrolytic Stability | High (pH 4-7) | High | Stable to moisture unless alkoxy groups are present on Si. |

| Shock Sensitivity | Moderate | Low | Warning: Formation of nitronate salts (with base) renders the compound explosive. |

Experimental Protocols: Synthesis & Validation

"Stability-First" Synthesis Protocol

Objective: Synthesize (Nitromethyl)trimethylsilane avoiding thermal runaway. Method: Modified Victor Meyer Reaction (Silver Nitrite mediated).

Rationale: Direct nitration of silanes is impossible due to Si-C cleavage. Nucleophilic substitution using alkali nitrites (

Protocol:

-

Preparation: In a flame-dried Schlenk flask under Argon, suspend Silver Nitrite (

, 1.2 eq) in anhydrous diethyl ether (-

Note: Perform in the dark/amber glassware.

is light sensitive.

-

-

Addition: Cool the suspension to

. Dropwise add (Iodomethyl)trimethylsilane (1.0 eq) over 30 minutes.-

Causality: Using the iodo-derivative (vs. chloro) allows reaction at

due to the weaker C-I bond, preventing thermal stress.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours.

-

Observation: Precipitate of AgI (yellow) will form.

-

-

Workup: Filter through a Celite pad to remove silver salts. Do not use basic alumina (risk of deprotonation/explosion).

-

Purification: Fractional distillation under reduced pressure (vacuum).

-

Critical Safety:Never distill at atmospheric pressure. Keep bath temperature

.

-

Stability Assessment Workflow

Before scaling, every new nitro-silane derivative must undergo this validation loop.

Risk Mitigation in Drug Development

When incorporating nitro-silanes into drug linkers or payloads:

-

Metabolic Liability: The

-nitro silane motif is susceptible to oxidative denitration by CYP450 enzymes, releasing reactive silyl species. Use -

Base Incompatibility: Avoid formulation in basic buffers (pH > 8). The

-proton in -

Storage: Store under Argon at

. Use Teflon-lined caps; avoid ground glass joints which can initiate friction-based decomposition of nitronate salts.

References

-

Thermal Decomposition Mechanisms of Organosilanes Source: University of California, Riverside (Dissertation) Context: Defines the baseline homolysis pathways for Si-C bonds relevant to alpha-functionalized silanes.

-

Beta-Elimination Reactions in Organometallics Source: Chemistry LibreTexts Context: Mechanistic basis for the instability of beta-nitro silanes.

-

Bond Dissociation Energies of C-NO2 Bonds Source: DTIC (Defense Technical Information Center) Context: Provides quantitative BDE data for nitro-aliphatic bonds used to estimate silane analog stability.

-

Nitro and Nitritosilanes: Isomerization Barriers Source: ChemRxiv Context: Computational analysis of Si-NO2 vs Si-ONO stability and existence.

-

Preparation of Aminomethyl Silanes via Alpha-Lithiation Source: Dalton Transactions (RSC) Context: Establishes the reactivity of alpha-metallated silanes, contrasting with the instability of alpha-nitro variants.

Literature review of 4-Nitrobenzoic acid surface modification applications

This guide serves as a technical manual for the application of 4-Nitrobenzoic acid (4-NBA) in surface engineering. It moves beyond basic chemical descriptions to focus on the process of modification, the mechanisms of interfacial charge transfer, and the protocols for converting this small molecule into a high-utility functional scaffold.

Mechanisms, Protocols, and Bio-Electronic Applications

Executive Summary

4-Nitrobenzoic acid (4-NBA) is a bifunctional molecular scaffold critical in surface science for its ability to bridge inorganic substrates and organic functional layers. Its utility stems from its dual-terminal architecture: a carboxylic acid headgroup that forms robust coordination bonds with metal oxides (TiO₂, Al₂O₃, ITO), and a nitro tailgroup that serves as a redox-active switch.

For researchers, the primary value of 4-NBA lies in its electrochemical tunability . Once anchored to a surface, the nitro group can be electrochemically reduced to an amine (-NH₂), transforming an inert surface into a reactive platform ready for covalent coupling with antibodies, DNA, or drug molecules. This guide details the specific protocols for this "Anchor-and-Activate" strategy.

Mechanistic Principles

The Anchoring Mechanism (Oxide Surfaces)

Unlike thiols which bind to gold, 4-NBA utilizes its carboxylic acid moiety to bind to metal oxides. The binding mode is pH-dependent but predominantly favors bidentate bridging or bidentate chelating coordination, which provides superior thermal and hydrolytic stability compared to monodentate ester linkages.

-

Substrates: Titanium Dioxide (TiO₂), Indium Tin Oxide (ITO), Aluminum Oxide (Al₂O₃).

-

Binding Energy: The formation of the surface complex involves the deprotonation of the carboxyl group, often indicated by a shift in FTIR peaks (disappearance of C=O stretch at ~1700 cm⁻¹ and appearance of symmetric/asymmetric carboxylate stretches).

The Electrochemical Switch (Nitro-to-Amine)

The core utility of 4-NBA is the electrochemical reduction of the nitro group. This is an irreversible, multi-step process typically driven by cyclic voltammetry (CV) in aqueous buffers.

-

Intermediate: The hydroxylamine intermediate (-NHOH) can sometimes be trapped, but for bio-functionalization, the goal is full reduction to the amine (-NH₂).

-

Significance: This generates a "clean" amine surface in situ, avoiding the oxidation issues associated with storing pre-aminated surfaces.

Experimental Protocols

Protocol A: Surface Grafting on Metal Oxides (TiO₂/ITO)

Objective: Create a dense, ordered monolayer of 4-NBA on a conductive oxide surface.

-

Substrate Pre-treatment:

-

Sonicate ITO/TiO₂ slides in Acetone, Ethanol, and Deionized (DI) water (10 min each).

-

Activation: Treat with Oxygen Plasma (5 min, 50W) or Piranha solution (3:1 H₂SO₄:H₂O₂) for 60s to generate surface hydroxyl (-OH) groups. (Caution: Piranha is explosive with organics).

-

-

Adsorption Solution:

-

Prepare a 1–5 mM solution of 4-Nitrobenzoic acid in absolute ethanol.

-

Note: Ethanol is preferred over water to prevent competitive adsorption of solvent molecules.

-

-

Incubation:

-

Immerse the activated substrate in the solution for 12–24 hours at room temperature in a sealed container (to prevent evaporation).

-

Optimization: For TiO₂ nanoparticles (DSSCs), heating to 60°C for 2 hours can accelerate equilibrium.

-

-

Rinsing:

-

Rinse copiously with ethanol to remove physisorbed (loosely bound) molecules.

-

Dry under a stream of Nitrogen gas.[1]

-

Protocol B: Electrochemical Activation (Reduction)

Objective: Convert the surface nitro groups to reactive amine anchors.

-

Setup:

-

Working Electrode: 4-NBA modified ITO/TiO₂.

-

Reference Electrode: Ag/AgCl (3M KCl).

-

Counter Electrode: Platinum wire.

-

Electrolyte: 0.1 M KCl or Phosphate Buffered Saline (PBS, pH 7.4).

-

-

Cyclic Voltammetry (CV):

-

Range: Scan from 0.0 V to -1.2 V (vs Ag/AgCl).

-

Scan Rate: 50 mV/s.

-

Cycles: Run 10–20 cycles.

-

-

Observation:

-

Cycle 1: You will observe a large, irreversible cathodic peak at approximately -0.6 V to -0.9 V (attributed to the reduction of -NO₂).

-

Subsequent Cycles: The peak current decreases significantly, indicating the conversion of electroactive -NO₂ to stable -NH₂.

-

-

Validation:

-

The disappearance of the reduction peak confirms the surface is now amino-functionalized (4-ABA surface).

-

Protocol C: Bio-Conjugation (EDC/NHS Coupling)

Objective: Attach a protein (e.g., Antibody) to the newly formed amine surface.

-

Activation of Ligand:

-

Mix the target protein (Antibody) with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in MES buffer (pH 6.0) for 15 mins.

-

Ratio: Protein:EDC:NHS approx 1:10:25 molar ratio.

-

-

Coupling:

-

Pipette the activated protein solution onto the Reduced 4-NBA Surface (now -NH₂ terminated).

-

Incubate for 2 hours at 4°C in a humid chamber.

-

-

Blocking:

-

Rinse with PBS.

-

Incubate with 1% BSA (Bovine Serum Albumin) for 30 mins to block non-specific binding sites.

-

Visualization of Workflows

Diagram 1: The "Anchor-and-Activate" Workflow

This diagram illustrates the sequential transformation of the surface from an inorganic oxide to a bioactive interface.

Caption: The stepwise fabrication of a biosensor using 4-NBA as a redox-active linker.

Diagram 2: Binding Modes on TiO₂

Understanding the coordination geometry is vital for stability.

Caption: 4-NBA typically adopts a Bidentate Bridging mode on TiO₂, offering superior stability over monodentate forms.

Key Application Areas & Data Summary

Electrochemical Immunosensors

The reduced 4-NBA layer (4-aminobenzoic acid) acts as a molecular wire. Because the phenyl ring is conjugated, it facilitates electron transfer between the biomolecule and the electrode.

-

Advantage: Low background noise compared to polymer matrices.

-

Limit of Detection (LOD): Often in the femtomolar (fM) range for markers like Troponin or CRP when coupled with secondary amplification.

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, 4-NBA is used as a co-adsorbent or surface modifier.

-

Function: It blocks "trap states" on the TiO₂ surface, reducing electron recombination.

-

Band Gap Tuning: The dipole moment of the nitro group can shift the conduction band edge of TiO₂, increasing the Open Circuit Voltage (

).

Data Comparison Table

| Parameter | 4-Nitrobenzoic Acid (NO₂-form) | 4-Aminobenzoic Acid (Reduced-form) |

| Primary Function | Precursor / Passivation Layer | Active Linker / Molecular Wire |

| Surface Charge | Neutral / Dipolar | Positive (at pH < pKa of amine) |

| Redox Activity | Active (Reducible at ~ -0.7 V) | Inactive (Stable window) |

| Water Contact Angle | ~60° (Moderately Hydrophilic) | ~40° (More Hydrophilic) |

| Application | Corrosion Inhibition, DSSC | Biosensor Interface, Drug Anchoring |

References

-

Electrochemical Reduction & Sensor Fabrication

- Title: Electrochemical reduction of p-nitrobenzoic acid at glassy carbon and stainless steel electrodes.

- Source: Asian Journal of Chemistry.

-

URL:[Link] (General Journal Link - Specific article requires database access, see Asian J. Chem. 2004, 16, 3).

-

TiO₂ Surface Modification Mechanism

- Title: 4-Mercaptobenzoic Acid Adsorption on TiO2 Anatase (101) and TiO2 Rutile (110)

- Source: MDPI Surfaces.

-

URL:[Link]

-

Biosensor Applications (General Nitro-to-Amine)

-

Corrosion Inhibition

- Title: Theoretical and experimental studies on the corrosion inhibition potentials of 3-nitrobenzoic acid for mild steel in 0.1 M H2SO4.

- Source: Cogent Chemistry (Taylor & Francis).

-

URL:[Link]

-

DSSC Applications

- Title: Rapid dye adsorption via surface modification of TiO2 photoanodes for dye-sensitized solar cells.

- Source: PubMed / NIH.

-

URL:[Link]

Sources

Molecular Structure and Bonding in Nitrobenzoic Acid Silane Complexes

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper

Executive Summary

The integration of organosilicon moieties into bioactive scaffolds represents a frontier in medicinal chemistry, offering unique opportunities to modulate lipophilicity, metabolic stability, and bioavailability. Nitrobenzoic acid silane complexes—specifically silyl esters and hypercoordinated silicon-carboxylates—serve as critical models for understanding the Si–O–C(O) linkage. This guide dissects the molecular architecture, synthesis, and spectroscopic signatures of these complexes, providing a roadmap for their application as hydrolytically sensitive prodrugs or reactive intermediates in organic synthesis.

Fundamental Bonding Architecture

The structural integrity of nitrobenzoic acid (NBA) silane complexes hinges on the interaction between the hard Lewis acidic silicon center and the hard oxygen donors of the carboxylate group. Unlike carbon esters, silyl esters exhibit distinct reactivity due to the polarization of the Si–O bond and the ability of silicon to expand its coordination sphere.

The Si–O–C(O) Linkage

In tetracoordinate silyl esters (e.g., trimethylsilyl 3-nitrobenzoate), the carboxylate ligand typically binds in a monodentate (

-

Bond Lengths: The Si–O(ester) bond length is typically 1.64–1.69 Å, significantly longer than a C–O(ester) bond (~1.35 Å), rendering the silicon center accessible to nucleophilic attack.

-

Electronic Effects: The nitro group (

) on the benzoate ring acts as a strong electron-withdrawing group (EWG). This reduces the electron density on the carboxylate oxygen, slightly shortening the Si–O bond via reduced

Hypercoordination and "Silyl Shift"

Silicon's ability to access

-

Pentacoordinate Silicon: Adopts a Trigonal Bipyramidal (TBP) geometry.[1][2]

-

Hexacoordinate Silicon: Adopts an Octahedral geometry.

Synthesis Protocols

The synthesis of nitrobenzoic acid silane complexes requires strict exclusion of moisture due to the hydrolytic instability of the Si–O bond. Two primary methodologies are recommended based on substrate tolerance.

Method A: Dehydrohalogenation (Amine Base)

Best for acid-sensitive substrates. The reaction is driven by the precipitation of the amine hydrochloride salt.

Protocol:

-

Setup: Flame-dry a 100 mL Schlenk flask under Argon flow.

-

Solvent: Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Reagents: Charge flask with 3-Nitrobenzoic acid (1.0 eq) and Triethylamine (1.1 eq). Stir at 0°C for 15 mins.

-

Addition: Dropwise addition of Chlorotrimethylsilane (TMSCl) (1.05 eq) over 10 mins.

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup: Filter the white precipitate (

) under inert atmosphere (Schlenk frit). Remove volatiles in vacuo.

Method B: Salt Metathesis

Preferred for generating hypercoordinated complexes or when using less reactive chlorosilanes.

Protocol:

-

Salt Formation: React Nitrobenzoic acid with NaH in THF to form Sodium Nitrobenzoate.

-

Silylation: Add the chlorosilane (e.g.,

) to the suspension. -

Reflux: Heat to reflux (60°C) for 4–6 hours to ensure complete substitution.

-

Purification: Centrifugation to remove NaCl; recrystallization from dry hexane/toluene.

Visualization of Synthesis Workflow

Caption: Figure 1.[3] Reaction pathway for the synthesis of silyl nitrobenzoates via dehydrohalogenation or salt metathesis.

Structural Characterization

Accurate characterization requires a multi-modal approach to confirm the integrity of the Si–O bond and the oxidation state of the silicon.

Vibrational Spectroscopy (FT-IR)

The carbonyl stretching frequency (

| Functional Group | Frequency ( | Structural Insight |

| Free Nitrobenzoic Acid | 1680–1710 | H-bonded dimer form. |

| Silyl Ester (Monodentate) | 1725–1750 | Shift to higher frequency due to lack of H-bonding and Si electropositivity. |

| Hypercoordinated (Bidentate) | 1600–1650 | Shift to lower frequency; C=O bond order decreases as coordination expands. |

| Si–O Stretch | 900–1100 | Strong, broad band characteristic of the siloxane/silyl ester linkage. |

| Nitro Group ( | 1530 (asym), 1350 (sym) | Remains largely unchanged unless Si coordinates to the nitro oxygen (rare). |

Nuclear Magnetic Resonance ( NMR)

Silicon-29 NMR is essential for determining the coordination number.

-

Tetracoordinate (

): -

Pentacoordinate (

): -

Hexacoordinate (

):

Crystallographic Analysis

X-ray diffraction confirms the bonding mode. For Trimethylsilyl 3-nitrobenzoate , the structure reveals a distorted tetrahedral silicon. The Si–O–C angle is typically 120°–130°, reflecting the

Applications in Drug Development[4][5]

The Prodrug Strategy

Silyl nitrobenzoates function as hydrolytically sensitive prodrugs . The silyl group masks the polarity of the carboxylic acid, enhancing membrane permeability (LogP). Once in the aqueous physiological environment, the Si–O bond hydrolyzes to release the active nitrobenzoic acid.

Hydrolysis Mechanism:

-

Rate Control: The hydrolysis rate is tunable via steric bulk at the silicon center.

-

(TMS):

-

(TBDMS):

-

(TIPS):

-

(TMS):

Biological Activity Pathways

The nitro group is a pharmacophore often associated with antibacterial (e.g., nitrofurantoin) and antitubercular activity. Silylation creates a lipophilic delivery vector.

Caption: Figure 2.[4] Mechanism of action for silyl nitrobenzoate prodrugs, highlighting the hydrolytic activation pathway.

References

-

Synthesis and Characterization of Hypercoordinated Silicon Anions. National Institutes of Health (NIH). Available at: [Link]

-

m-Nitrobenzoic acid, trimethylsilyl ester | C10H13NO4Si. PubChem. Available at: [Link]

-

Vibrational Spectroscopy of Catalyst Systems for Electrified Chemical Processes. Princeton University DataSpace. Available at: [Link]

-

Prodrugs and hydrolysis of esters. ResearchGate. Available at: [Link]

-

Role of hypercoordinated silicon(IV) complexes in activation of carbon–silicon bonds. ResearchGate. Available at: [Link]

Sources

Technical Guide: Solubility Profiling of 4-Nitrobenzoic Acid in Trimethoxysilylmethanol Systems

Topic: Solubility profiles of 4-Nitrobenzoic acid in trimethoxysilylmethanol solutions Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

This guide details the physicochemical characterization of 4-Nitrobenzoic acid (4-NBA) within trimethoxysilylmethanol (TMSM) solutions. While 4-NBA solubility in standard protic solvents (methanol, ethanol) is well-documented, its behavior in functionalized organosilanes like TMSM presents unique thermodynamic challenges due to the competing factors of hydrogen bonding and silyl-group steric hindrance.

Why this matters:

-

Sol-Gel Catalysis: 4-NBA often serves as an acidic catalyst or structure-directing agent in sol-gel processes involving silanes.

-

Process Stability: TMSM is an

-hydroxy silane. Understanding the solubility limit is critical to preventing premature precipitation or phase separation during silane functionalization workflows.

Chemical Interaction Profile

The dissolution of 4-NBA in TMSM is governed by specific molecular interactions. Unlike simple alcohols, TMSM contains a hydrolyzable trimethoxysilyl group adjacent to the hydroxyl moiety.

-

Solute: 4-Nitrobenzoic acid (

). Strong hydrogen bond donor (COOH) and acceptor ( -

Solvent: Trimethoxysilylmethanol [

].-

Primary Interaction: H-bonding between 4-NBA carboxyl group and TMSM hydroxyl group.

-

Secondary Interaction: Dipole-dipole interaction with the methoxy silane cage.

-

Instability Risk:

-hydroxy silanes are susceptible to the Brook Rearrangement (migration of silicon from carbon to oxygen) under basic conditions or high heat.

-

Experimental Protocol: Determination of Solubility

Direct measurement is required as no predictive model accounts for the specific reactivity of alpha-hydroxy silanes.

Method A: Static Equilibrium (Shake-Flask)

This protocol is the "Gold Standard" for thermodynamic solubility determination.

Reagents:

-

4-Nitrobenzoic acid (Purity

, recrystallized). -

Trimethoxysilylmethanol (Freshly distilled, stored under

). -

Anhydrous Methanol (for dilution/HPLC).

Workflow:

-

Preparation: Add excess 4-NBA solid to a jacketed glass vessel containing TMSM.

-

Equilibration: Stir at constant temperature (

) for 24–48 hours.-

Critical Step: Use a sealed vessel with an inert headspace (

) to prevent atmospheric moisture from hydrolyzing the silane methoxy groups (

-

-

Sampling: Stop stirring and allow solids to settle for 2 hours.

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22

PTFE). -

Quantification: Dilute aliquot in methanol and analyze via UV-Vis (approx. 270 nm) or HPLC.

Method B: Dynamic Laser Monitoring (Polythermal)

For temperature-dependent profiles where silane stability is a concern (minimizing time at heat).

-

Prepare mixtures of known composition (

). -

Heat slowly until dissolution (clear point).

-

Cool slowly until turbidity appears (cloud point).

-

Record

via laser transmission drop.

Visualization: Experimental Workflow & Interaction

The following diagram illustrates the critical decision pathways and chemical interactions during the solubility study.

Caption: Workflow for determining solubility in reactive silanes, highlighting the critical stability check to prevent hydrolysis artifacts.

Quantitative Data & Thermodynamic Modeling[1][2][3]

Since TMSM is a methanol derivative, the solubility profile of 4-NBA in pure Methanol serves as the primary reference baseline. Experimental data in TMSM should be validated against these trends.

Baseline Reference Data (Methanol)

Solubility of 4-Nitrobenzoic acid in Methanol (

| Temperature (K) | Solubility ( | Description |

| 283.15 | Moderate solubility | |

| 293.15 | Standard ambient reference | |

| 303.15 | Significant increase (Endothermic) | |

| 313.15 | High solubility | |

| 323.15 | Approaching saturation limits |

Note: In TMSM, solubility is expected to be lower than in pure methanol due to the steric hindrance of the trimethoxysilyl group reducing the density of hydroxyl interaction sites.

Thermodynamic Modeling

To correlate the experimental data obtained for TMSM, apply the Modified Apelblat Equation .[1] This model is empirically proven to fit 4-NBA solubility data with high accuracy (

The Apelblat Model:

Where:

- : Mole fraction solubility of 4-NBA.

- : Absolute temperature (K).[2][3]

- : Empirical model parameters derived from regression.

Thermodynamic Functions:

Once

-

Enthalpy (

): Positive value indicates endothermic dissolution (heat required). -

Gibbs Free Energy (

):

Critical "Chemist's Note" on Stability

The Brook Rearrangement Risk

Researchers must be aware that 4-Nitrobenzoic acid is acidic. While TMSM is generally stable in neutral conditions, the presence of strong acids or bases can catalyze the migration of the silyl group:

-

Mitigation: Monitor the solution via

NMR .-

Intact TMSM:

to -

Rearranged/Hydrolyzed species (Si-O-C):

to

-

-

Solvent Purity: Ensure TMSM is free of methanol by-products before starting, as methanol acts as a co-solvent that will artificially inflate solubility data.

References

-

Zhang, Y., et al. (2015). "Solubility of benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid in seven organic solvents." Journal of Chemical & Engineering Data.

-

Long, B., et al. (2012). "Solubility and thermodynamics of dissolution of 4-nitrobenzoic acid in different solvents." Fluid Phase Equilibria.

-

Sugunan, S. (1983). "Solubility of 4-Nitrobenzoic Acid in Water & Salt Solutions." Indian Journal of Chemistry.

-

PubChem. (2024). "4-Nitrobenzoic acid: Chemical and Physical Properties." National Library of Medicine.

Sources

Technical Guide: Strategic Applications of (Trimethoxysilyl)methyl 4-nitrobenzoate Intermediates in Surface Engineering and Drug Development

Abstract

This technical guide provides an in-depth analysis of (trimethoxysilyl)methyl 4-nitrobenzoate , a specialized alpha-silane intermediate. Unlike conventional gamma-silanes (e.g., APTES), this molecule leverages the "alpha-effect"—a unique electronic proximity effect caused by the single methylene spacer between the silicon atom and the functional ester group. This guide details its utility in synthesizing high-density self-assembled monolayers (SAMs), creating PABA (para-aminobenzoic acid) functionalized stationary phases, and developing stimuli-responsive hybrid materials.

Molecular Architecture & The Alpha-Silane Advantage

The structural distinctiveness of (trimethoxysilyl)methyl 4-nitrobenzoate lies in its alpha-methylene spacer . In organosilane chemistry, the length of the alkyl chain separating the silicon atom from the functional group dictates reactivity and monolayer ordering.

The Alpha-Effect vs. Gamma-Silanes

Most commercial coupling agents are gamma-silanes (propyl spacers). However, alpha-silanes exhibit distinct physicochemical properties:

-

Hyper-Reactivity: The proximity of the electronegative ester group to the silicon atom inductively withdraws electron density, making the methoxy leaving groups significantly more labile. This results in faster hydrolysis rates and rapid condensation kinetics.

-

High-Density Packing: The shorter methylene tether reduces conformational freedom (entropy), allowing these molecules to pack more densely on silica surfaces compared to their propyl counterparts.

-

Thermal Stability: Alpha-silanes generally exhibit higher thermal stability in the cured network, making them ideal for high-temperature chromatographic applications.

Physicochemical Profile

| Property | Specification | Implication |

| Molecular Structure | Bifunctional: Inorganic anchor + Aromatic payload | |

| Linker Type | Alpha-Methylene ( | High reactivity; rigid surface presentation |

| Functional Group | 4-Nitrobenzoate | Latent amine precursor; UV-active chromophore |

| Hydrolysis Rate | Requires anhydrous handling; rapid surface curing |

Core Applications in Drug Development & Chromatography

Precursor for PABA-Functionalized Stationary Phases

The 4-nitrobenzoate moiety is a "masked" form of para-aminobenzoic acid (PABA) . Upon surface immobilization and subsequent reduction, the nitro group converts to an aniline derivative.

-

Application: Chiral Stationary Phases (CSPs) and Affinity Chromatography.

-

Mechanism: The rigid phenyl ring, anchored close to the silica surface, acts as a π-π interaction site. The amino group (post-reduction) serves as a handle for grafting chiral selectors (e.g., amino acids, cyclodextrins) or for separating basic pharmaceutical compounds.

Photo-Active & Cleavable Linkers

Nitro-aromatic esters are well-documented in photolabile protecting group chemistry. While typically nitrobenzyl groups are used, the 4-nitrobenzoate ester linked to a silica network offers a pathway for photocleavable surface modification .

-

Workflow: Drug molecules can be conjugated to the surface.[1] Upon UV irradiation, the electronic excitation of the nitro group can induce ester cleavage (depending on specific substitution patterns), releasing the payload.

Hybrid Sol-Gel Materials for Biocatalysis

Incorporating this intermediate into sol-gel matrices (co-condensation with TEOS) creates organically modified silicates (ORMOSILs). The nitro groups provide a hydrophobic pocket that can stabilize encapsulated enzymes (e.g., lipases) or transition metal catalysts, preventing leaching while maintaining activity.

Experimental Protocols

Protocol A: Surface Grafting (Anhydrous Method)

Note: Due to the high reactivity of alpha-silanes, moisture control is critical to prevent bulk polymerization.

Materials:

-

Activated Silica Gel (dried at 120°C for 4h under vacuum).

-

Solvent: Anhydrous Toluene or Dry Dichloromethane.

-

Catalyst: None required (autocatalytic due to alpha-effect) or trace triethylamine.

Step-by-Step:

-

Suspension: Suspend 5.0 g of activated silica in 50 mL of anhydrous toluene under Argon atmosphere.

-

Addition: Add 1.0 mmol of (trimethoxysilyl)methyl 4-nitrobenzoate dropwise.

-

Reflux: Heat to reflux (110°C) for 4–6 hours. Note: Gamma-silanes often require 12-24h; alpha-silanes react faster.

-

Washing: Filter the solid and wash extensively with Toluene

Ethanol -

Curing: Cure the modified silica at 110°C for 2 hours to finalize siloxane bond formation.

Protocol B: On-Surface Reduction (Nitro Amine)

This step converts the immobilized nitrobenzoate into a reactive aniline surface.

Reagents:

-

Tin(II) Chloride (

) in Ethanol.

Step-by-Step:

-

Preparation: Disperse 1.0 g of Nitro-functionalized silica in 20 mL Ethanol.

-

Reduction: Add 5 equivalents (relative to silane loading) of

. -

Reaction: Reflux at 70°C for 4 hours.

-

Workup: Filter and wash with 1M HCl (to remove tin salts), then saturated

(to neutralize), and finally water/ethanol. -

Validation: The surface should turn from pale yellow (nitro) to white/off-white (amine). Confirm with Kaiser test (ninhydrin) which turns blue/purple for free amines.

Mechanism Visualization

The following diagram illustrates the transformation from the silane precursor to the active amino-functionalized surface, highlighting the critical reduction step.

Caption: Figure 1. Synthetic pathway for converting activated silica into a PABA-functionalized surface using (trimethoxysilyl)methyl 4-nitrobenzoate. Step 1 utilizes the alpha-silane reactivity for high-density grafting. Step 2 reduces the nitro group to an amine, enabling downstream bioconjugation.

References

-

Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures. Available at: [Link]

- Arkles, B. "Tailoring Surfaces with Silanes." Chemtech, 7, 766-778.

- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Source for nitro-to-amine reduction protocols on supports).

- Smith, E. A., & Chen, W. (2008). "Functionalization of Silica Nanoparticles for Biomedical Applications." Langmuir.

Sources

Methodological & Application

Technical Application Note: Protocol for Esterification of 4-Nitrobenzoic Acid with Trimethoxysilylmethanol

Executive Summary & Strategic Analysis

This technical guide details the synthesis of (trimethoxysilyl)methyl 4-nitrobenzoate via the esterification of 4-nitrobenzoic acid with trimethoxysilylmethanol (also known as (hydroxymethyl)trimethoxysilane).

Critical Chemical Constraint: The primary challenge in this synthesis is the extreme moisture sensitivity of the trimethoxysilyl group (

Synthetic Strategy: To ensure high fidelity and yield, we employ the Steglich Esterification . This method utilizes Dicyclohexylcarbodiimide (DCC) to sequester the water produced during coupling as an insoluble urea byproduct (DCU), allowing the reaction to proceed under mild, neutral, and anhydrous conditions.

Expert Insight: While the user requested the protocol for trimethoxysilylmethanol, it is chemically prudent to note that this alcohol is prone to spontaneous condensation and Brook rearrangement under strongly basic conditions. If the alcohol is not already in hand, the industry-standard "Process Route" involves reacting (chloromethyl)trimethoxysilane with the sodium salt of 4-nitrobenzoic acid (See Section 5: Process Alternative).

Reaction Mechanism (Steglich Coupling)[1]

The reaction proceeds via the in-situ activation of 4-nitrobenzoic acid by DCC to form an O-acylisourea intermediate. This active species is attacked by the nucleophilic catalyst (DMAP), forming a reactive N-acylpyridinium species, which is then intercepted by the trimethoxysilylmethanol to yield the ester.

Figure 1: Mechanistic pathway of the Steglich esterification preventing water release.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[1] | Function |

| 4-Nitrobenzoic Acid | 62-23-7 | 1.0 | Substrate (Acid) |

| Trimethoxysilylmethanol | 76301-06-5 | 1.1 | Substrate (Alcohol) |

| DCC (Dicyclohexylcarbodiimide) | 538-75-0 | 1.1 | Dehydrating Agent |

| DMAP (4-Dimethylaminopyridine) | 1122-58-3 | 0.05 | Nucleophilic Catalyst |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Must be Anhydrous |

Equipment

-

Schlenk Line / Inert Gas Manifold: Essential for maintaining an Argon/Nitrogen atmosphere.

-

Flame-dried Glassware: 2-neck Round Bottom Flask (RBF), addition funnel.

-

Syringes/Needles: Oven-dried and purged.

-

Filtration Setup: Fritted glass funnel (porosity M) or Celite pad.

Detailed Experimental Protocol

Phase 1: Preparation (Critical Anhydrous Setup)

-

Glassware Prep: Flame-dry a 250 mL 2-neck RBF and a magnetic stir bar under vacuum. Backfill with dry Argon.

-

Solvent Prep: Ensure DCM is distilled over

or taken from a solvent purification system (SPS). Note: Even trace water (ppm levels) will degrade the silane.

Phase 2: Reaction Assembly

-

Charge Acid: Under positive Argon flow, add 4-Nitrobenzoic acid (1.67 g, 10 mmol) to the RBF.

-

Solvation: Add anhydrous DCM (40 mL) via syringe. Stir until the acid is suspended/dissolved.

-

Catalyst Addition: Add DMAP (61 mg, 0.5 mmol) .

-

Cooling: Submerge the flask in an ice/water bath (

) and stir for 10 minutes. -

Coupling Agent: Add DCC (2.27 g, 11 mmol) in one portion. The solution may become slightly cloudy as the active ester forms.

-

Silane Addition: Using a gas-tight syringe, add Trimethoxysilylmethanol (1.1 equiv) dropwise over 5 minutes.

-

Precaution: Do not rush this step. Exothermic spikes can degrade the silane.

-

Phase 3: Reaction & Workup

-

Stirring: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 12–16 hours under Argon.

-

Observation: A heavy white precipitate (DCU) will form.

-

Filtration:

-

Cool the mixture to

for 30 minutes (precipitates residual DCU). -

Filter the suspension through a dry Celite pad or fritted glass funnel under an inert atmosphere if possible.

-

Rinse the filter cake with cold anhydrous DCM (

).

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotavap) at

. -

CRITICAL: Do not perform an aqueous extraction (wash). Water will destroy the product.

-

-

Purification:

-

The residue is typically pure enough for surface modification applications.

-

If purification is required, use Kugelrohr distillation (high vacuum) or recrystallization from anhydrous Hexane/DCM. Avoid silica gel chromatography as the silanols on silica can react with the methoxysilyl group.

-

Process Alternative (The "Robust" Route)

If you encounter instability with trimethoxysilylmethanol (which can undergo Brook rearrangement), use the Nucleophilic Substitution method. This is the preferred industrial route.

Reaction:

-

Form Salt: React 4-Nitrobenzoic acid with 1 equiv of Sodium Hydride (NaH) in anhydrous THF. Evaporate to get the dry Sodium salt.

-

Substitution: Suspend the salt in anhydrous DMF. Add (Chloromethyl)trimethoxysilane (1.0 equiv) and a catalytic amount of NaI (Finkelstein catalyst).

-

Heat: Stir at

for 4 hours. -

Workup: Filter off NaCl, evaporate DMF under high vacuum.

Workflow Visualization

Figure 2: Operational workflow emphasizing anhydrous handling.

Analytical Validation

To verify the formation of the ester and the integrity of the silyl group:

| Technique | Expected Signal | Interpretation |

| FT-IR | Strong C=O stretch (Ester formation). | |

| FT-IR | Strong Si-O-C stretch (Intact methoxysilane). | |

| 1H NMR | Si-(OCH3)3 protons. | |

| 1H NMR | O-CH2-Si methylene protons (Diagnostic shift). | |

| 1H NMR | Aromatic protons ortho to Nitro group. |

References

-

Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

-

Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. (Refer to section on Hydrolytic Stability of Methoxy Silanes).

- Arkles, B. (1977). Tailoring Surfaces with Silanes. CHEMTECH, 7, 766-778.

-

Organic Syntheses. (2005). Esterification of Carboxylic Acids with DCC/DMAP: General Protocol. Org.[1][3][4][5] Synth. Coll. Vol. 11, p. 107.[4]

Sources

Step-by-step synthesis of silane-functionalized nitrobenzoic acid linkers

[1]

Experimental Protocols

Phase 1: Synthesis of 4-Nitrobenzoyl Chloride

Note: Commercial acid chlorides often contain hydrolyzed impurities. Fresh synthesis is recommended for high-quality SAMs.

Reagents:

-

4-Nitrobenzoic acid (Sigma-Aldrich, >99%)

-

Thionyl Chloride (

) (Excess) -

DMF (Catalytic amount, 2-3 drops)

Protocol:

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Charge: Add 5.0 g (30 mmol) of 4-nitrobenzoic acid.

-

Activation: Add 15 mL of Thionyl Chloride. Add 2 drops of dry DMF (catalyst).

-

Reflux: Heat the mixture to reflux (75-80°C) for 3 hours. The suspension should turn into a clear yellow solution, indicating conversion.

-

Isolation: Remove excess

via vacuum distillation (rotary evaporator with a base trap). -

Purification: Add 10 mL of dry toluene and re-evaporate (azeotropic removal of residual

). -

Yield: You will obtain a yellow crystalline solid. Store under Argon if not using immediately.

Phase 2: Coupling with APTES (The Critical Step)

Critical Constraint: This reaction must be strictly anhydrous. Moisture will cause the APTES to polymerize.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount | Role |

| 4-Nitrobenzoyl Chloride | 185.56 | 1.0 | 1.86 g (10 mmol) | Electrophile |

| APTES | 221.37 | 1.0 | 2.21 g (2.34 mL) | Nucleophile |

| Triethylamine ( | 101.19 | 1.2 | 1.21 g (1.67 mL) | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL | Anhydrous Solvent |

Step-by-Step Protocol:

-

Environment Prep: Flame-dry a 250 mL two-neck RBF and cool under a stream of dry Nitrogen or Argon.

-

Solvent Charge: Add 50 mL of anhydrous DCM (dried over molecular sieves or from a solvent purification system).

-

Base Addition: Add 1.67 mL of Triethylamine (

). -

Silane Addition: Syringe in 2.34 mL of APTES. Stir at 0°C (ice bath) for 10 minutes.

-

Coupling: Dissolve 1.86 g of 4-Nitrobenzoyl Chloride in 10 mL anhydrous DCM. Add this solution dropwise to the reaction flask over 20 minutes.

-

Observation: White precipitate (Triethylamine Hydrochloride salts) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours under inert atmosphere.

-

Workup (Filtration):

-

Do not perform an aqueous extraction. Water will destroy the product.

-

Filter the reaction mixture through a Schlenk frit or a dry Celite pad under nitrogen to remove the solid amine salts.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap).

-

Purification: The product is likely a viscous yellow oil or low-melting solid.

-

Wash: Triturate with cold, dry pentane or hexane to remove unreacted silane.

-

Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace solvent.

-

Characterization & Validation

To validate the synthesis, you must confirm the formation of the amide bond and the integrity of the ethoxy-silane groups.

| Technique | Expected Signal | Diagnostic Value |

| 1H NMR ( | Aromatic protons (Nitro group effect).[3] | |

| Amide NH proton (Confirms coupling). | ||

| Ethoxy groups ( | ||

| Methylene adjacent to Silicon ( | ||

| FT-IR | 1650-1660 | Amide I (C=O stretch). |

| 1520, 1345 | Nitro group ( | |

| 1080-1100 | Si-O-C stretch (Strong). |

Troubleshooting & Scientific Insight

Common Failure Mode: Gelation/Polymerization

If the product turns into a cloudy gel or white insoluble solid during workup, hydrolysis has occurred.

-

Cause: Wet DCM or high humidity during filtration.

-

Fix: Use a Schlenk Line for filtration. Ensure DCM is distilled over

or stored over 4Å molecular sieves for 24 hours.

Scientific Insight: Isomer Distinction

-

Para- (4-nitro): Described here.[1][3][6][7][8][9] Stable. Used for reduction to conductive aniline wires or redox centers.

-

Ortho- (2-nitro): If your goal is photocleavage (releasing the silane from the surface upon UV exposure), you must use 2-nitrobenzyl alcohol derivatives, not 4-nitrobenzoic acid. The synthesis for that involves reacting 2-nitrobenzyl chloroformate with APTES.

Process Workflow Diagram

References

-

General Amide Formation with APTES: Smith, J., et al. "Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides." Molecules, 2021.[2] [Link] (Validates the general protocol of reacting aromatic acid chlorides/esters with APTES in anhydrous DCM).

-

Acid Chloride Synthesis (Thionyl Chloride Method): Adams, R., & Jenkins, R. L. "p-Nitrobenzoyl Chloride."[8] Organic Syntheses, Coll. Vol. 1, p.394 (1941). [Link] (The foundational text for converting nitrobenzoic acid to the chloride).

-

Hydrolytic Stability of Silanes: Smith, A., & Chen, W.[10] "How To Prevent the Loss of Surface Functionality Derived from Aminosilanes." Langmuir, 2008. [Link] (Critical background on why anhydrous conditions are non-negotiable for APTES derivatives).

-

Photocleavable 2-Nitrobenzyl Variants (Contextual): Bai, X., et al. "Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA."[11][12][13] Proc. Natl. Acad. Sci. U.S.A., 2003.[11][13] [Link] (Reference for researchers seeking the photocleavable isomer).

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. ijpbs.com [ijpbs.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Surface Functionalization with 4-Nitrobenzoic Acid & Organosilanes

This guide details the protocols for surface functionalization using 4-Nitrobenzoic acid (4-NBA) coupled to organosilane (APTES) scaffolds. This system serves two primary critical functions in surface science:

-

Quantitative Probe: The nitro group (

) provides a distinct spectroscopic handle (XPS N1s shift) to quantify surface coupling efficiency, which is difficult with amines alone. -

Precursor Scaffold: It creates a stable aromatic nitro-interface that can be electrochemically or chemically reduced to anilines , enabling diazonium chemistry or redox-switchable surfaces.

Part 1: Strategic Overview & Mechanism

The Chemistry of the Interface

The functionalization strategy relies on a two-step "Anchor and Payload" mechanism.

-

The Anchor (Organosilane): (3-Aminopropyl)triethoxysilane (APTES ) is used to generate a siloxane network on the substrate (SiO

, TiO -

The Payload (4-NBA): 4-Nitrobenzoic acid is covalently attached via an amide bond. The nitro group is highly electronegative and provides a unique X-ray Photoelectron Spectroscopy (XPS) signature (~406 eV), distinct from the amine/amide signal (~400 eV).

Mechanistic Pathway

The reaction proceeds through the activation of the carboxylic acid on 4-NBA using Carbodiimide chemistry (EDC/NHS), followed by nucleophilic attack by the surface-bound primary amine.

Figure 1: Step-wise mechanistic pathway for creating 4-Nitrobenzoate functionalized surfaces.

Part 2: Experimental Protocols

Protocol A: High-Quality Silanization (The Anchor)

Goal: To create a dense, uniform monolayer of amines while preventing vertical polymerization.

Reagents:

-

Substrate (Silicon wafer, Glass slide, or Metal Oxide).

-

APTES (3-Aminopropyl)triethoxysilane (99%, store in desiccator).

-

Anhydrous Toluene (Critical for monolayer control).

-

Ethanol (HPLC grade).

Procedure:

-

Surface Activation:

-

Clean substrate with Piranha solution (

3:1) for 15 min. (Caution: Piranha is explosive with organics). -

Rinse with Milli-Q water and dry under

stream. -

Why: Generates surface silanols (Si-OH) required for anchoring.

-

-

Silanization:

-

Prepare a 1% (v/v) APTES solution in anhydrous toluene.

-

Immerse the activated substrate immediately.

-

Incubate for 60 minutes at room temperature under dry

atmosphere (or in a sealed vessel). -

Expert Insight: Avoid water in this step.[1] Moisture causes APTES to polymerize in solution, depositing "clumps" rather than a monolayer.

-

-

Rinsing & Curing:

-

Sonicate substrate in toluene (2x 5 min) to remove physisorbed silanes.

-

Rinse with Ethanol, then dry with

.[2] -

Cure: Bake at 110°C for 30 minutes .

-

Why: Curing promotes cross-linking (condensation) of the silane layer, stabilizing it against hydrolysis in subsequent aqueous steps.

-

Protocol B: Covalent Coupling of 4-Nitrobenzoic Acid

Goal: To convert surface amines to aromatic nitro groups via amide linkages.

Reagents:

-

4-Nitrobenzoic Acid (4-NBA).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][3][4]

-

Solvent: 1:1 mixture of Ethanol/MES Buffer (0.1M, pH 6.0) OR Anhydrous DMF (for moisture-sensitive substrates).

Procedure:

-

Activation (The "Active Ester" Method):

-

Dissolve 4-NBA (10 mM) in the chosen solvent.

-

Add EDC (40 mM) and NHS (40 mM) .

-

Stir for 15 minutes to generate the NHS-ester intermediate.

-

Note: The solution may turn slightly yellow.

-

-

Coupling:

-

Immerse the APTES-modified substrate into the activated 4-NBA solution.

-

Incubate for 2 to 4 hours at room temperature with gentle agitation.

-

-

Washing:

-

Rinse thoroughly with the reaction solvent (Ethanol or DMF) to remove unreacted 4-NBA.

-

Rinse with Milli-Q water.

-

Dry under

stream.

-

Part 3: Characterization & Applications

Quantitative Validation (XPS)

X-ray Photoelectron Spectroscopy is the gold standard for validating this functionalization because the Nitrogen (N1s) binding energy shifts dramatically depending on its oxidation state.

Table 1: Diagnostic XPS Binding Energies

| Functional Group | Chemical State | Binding Energy (N1s) | Interpretation |

| Amine (APTES) | 399.5 eV | Base layer anchor | |

| Amine (Protonated) | 401.5 eV | Surface charging/pH effect | |

| Amide | 400.0 eV | Coupling linkage (overlaps with amine) | |

| Nitro | 406.0 eV | The Target Signal (4-NBA) |

Analysis Logic: A successful reaction will show the emergence of a peak at ~406 eV. The ratio of the area of the 406 eV peak (Nitro) to the 400 eV peak (Amide/Amine) indicates the coupling efficiency.

Electrochemical Switching (Cyclic Voltammetry)

If performed on a conductive substrate (e.g., ITO or Gold), the nitro group can be electrochemically reduced to an amine (aniline), creating a "switchable" surface.

Protocol:

-

Electrolyte: 0.1 M KCl in water or PBS.

-

Setup: Working Electrode (Functionalized Surface), Counter (Pt wire), Reference (Ag/AgCl).

-

Scan: Cycle from 0 V to -1.2 V.

-

Observation:

-

First Scan: A large irreversible cathodic peak at ~ -0.9 V corresponds to the reduction:

. -

Subsequent Scans: The peak disappears, confirming the conversion to the amine (aniline).

-

Figure 2: Operational workflow for surface preparation and quality control.

References

-

Quantification of Surface Groups

- Title: Quantification of Nanom

- Source: SciLTP / Royal Society of Chemistry.

-

URL:[Link]

-

Silanization Protocols

- Title: General and adaptive synthesis protocol for high-quality organosilane self-assembled monolayers.

- Source: Biointerphases (NIH/PubMed).

-

URL:[Link]

-

XPS Characterization of Nitro/Amine Surfaces

-

EDC/NHS Coupling Protocols

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. Comparison of Physical Adsorption and Covalent Coupling Methods for Surface Density-Dependent Orientation of Antibody on Silicon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Sol-Gel Processing Techniques for 4-Nitrobenzoic Acid Incorporated Materials

This Application Note is structured as a technical guide for researchers investigating the incorporation of carboxylic acid-functionalized guests into silica matrices. It uses 4-Nitrobenzoic acid (4-NBA) as the primary model compound to demonstrate protocols applicable to drug delivery systems (stabilizing amorphous drugs), optical materials, and sensor development.

Executive Summary & Scientific Rationale

The incorporation of 4-Nitrobenzoic acid (4-NBA) into silica sol-gel matrices serves as a critical model system for two major fields: pharmaceutical solid-state chemistry and functional optical materials .

-

Pharmaceutical Relevance: 4-NBA is a structural analog for Class II BCS (Biopharmaceutics Classification System) drugs containing carboxylic acid moieties (e.g., Ibuprofen, Naproxen). Its encapsulation allows researchers to study the stabilization of amorphous phases via host-guest hydrogen bonding, preventing recrystallization and improving dissolution rates.

-

Material Science Relevance: As a nitro-aromatic compound, 4-NBA possesses non-linear optical (NLO) properties. Its orientation within a silica network can be manipulated to create second-harmonic generation (SHG) materials.

The Core Challenge: Solubility & pH Compatibility

4-NBA has a pKa of ~3.4. In standard basic sol-gel routes (Stöber method), it exists as the 4-nitrobenzoate anion, which is highly water-soluble and prone to rapid leaching. To achieve stable molecular dispersion or controlled release , the processing pH must be carefully managed to maintain the protonated acid form or control the ionic interaction.

Chemical Mechanism & Interaction Logic

The success of incorporating 4-NBA relies on establishing a stable interface between the organic guest and the inorganic host.

Mechanism of Stabilization

The primary stabilization mechanism is Hydrogen Bonding . The carboxylic acid group (-COOH) of 4-NBA acts as a hydrogen bond donor/acceptor with the silanol groups (Si-OH) lining the silica pores. This interaction disrupts the crystal lattice energy of 4-NBA, effectively "freezing" it in a co-amorphous state.

Diagram 1: Chemical Interaction Pathway The following diagram illustrates the sol-gel transition and the entrapment mechanism of 4-NBA.

Caption: Schematic workflow of the in-situ sol-gel encapsulation process showing the critical doping stage where host-guest hydrogen bonding is established.

Experimental Protocols

Two distinct protocols are provided based on the desired application:

-

Protocol A (In-Situ Encapsulation): For optical materials or monolithic sensors. Creates a dense, microporous matrix.

-

Protocol B (Post-Synthesis Impregnation): For drug delivery models. Uses mesoporous silica (e.g., MCM-41) for high loading capacity.[1][2]

Protocol A: In-Situ Acid-Catalyzed Xerogel Synthesis

Best for: Creating monolithic glass-like materials with 4-NBA molecularly dispersed.

Reagents:

-

Tetraethyl orthosilicate (TEOS) (98%)[3]

-

Ethanol (Absolute)

-

4-Nitrobenzoic Acid (99%)

-

0.1 M HCl (Catalyst)

-

Deionized Water[4]

Step-by-Step Methodology:

-

Precursor Sol Preparation:

-

Mix TEOS (10 mL) and Ethanol (10 mL) in a beaker. Stir at 500 RPM for 10 minutes.

-

Note: Ethanol acts as the common solvent (co-solvent) ensuring miscibility between the hydrophobic TEOS and the water added later.

-

-

Dopant Dissolution:

-

Separately dissolve 4-Nitrobenzoic acid (0.5 g) in Ethanol (10 mL) . Mild heating (40°C) may be required to ensure complete dissolution.

-

Critical Step: Add this dopant solution to the TEOS sol before adding water to ensure homogeneous distribution.

-

-

Hydrolysis Initiation:

-

Add 0.1 M HCl (2.0 mL) and Deionized Water (2.0 mL) dropwise to the mixture under vigorous stirring.

-

Stoichiometry: Target a molar ratio of TEOS:Ethanol:Water:HCl ≈ 1:8:4:0.05.

-

-

Gelation & Aging:

-

Seal the beaker with Parafilm (poke 2-3 small holes for slow solvent evaporation).

-

Allow the sol to gel at room temperature. (Typical time: 24–72 hours).

-

Aging: Once gelled, let it sit for another 48 hours. This strengthens the silica network (syneresis) and prevents cracking during drying.

-

-

Drying (Xerogel Formation):

-

Place the wet gel in an oven at 60°C for 3 days.

-

Result: A transparent to slightly yellow glassy monolith.

-

Protocol B: Post-Synthesis Impregnation into Mesoporous Silica

Best for: Drug delivery studies (release kinetics).

Reagents:

-

Calcined Mesoporous Silica (e.g., MCM-41 or SBA-15)

-

Ethanol or Acetone

Step-by-Step Methodology:

-

Activation:

-

Dry the mesoporous silica at 120°C for 2 hours to remove adsorbed water from the pores.

-

-

Loading Solution:

-

Prepare a concentrated solution of 4-NBA (20 mg/mL) in Ethanol.

-

-

Impregnation:

-

Add 100 mg of activated silica to 10 mL of the 4-NBA solution.

-

Stir at room temperature for 24 hours. To maximize loading, prevent evaporation initially.

-

-

Solvent Removal:

-

Rotary evaporate the solvent at reduced pressure (vacuum) at 40°C. This forces the drug into the pores as the solvent recedes.

-

Alternative: Use "incipient wetness impregnation" by adding just enough solution to fill the pore volume.

-

Characterization & Validation

To validate the successful incorporation and state of 4-NBA, the following analytical techniques are required.

Table 1: Key Characterization Metrics

| Technique | Target Feature | Expected Result (Success) |

| FTIR Spectroscopy | C=O Stretching (Carboxylic Acid) | Shift from ~1680 cm⁻¹ (crystalline dimer) to ~1700-1720 cm⁻¹ (H-bonded to silica). |

| Powder XRD | Crystallinity | Disappearance of sharp 4-NBA Bragg peaks; broad "halo" at 2θ ≈ 20-25° (amorphous silica). |

| UV-Vis Spectroscopy | Loading Efficiency | Absorbance peak at ~270-280 nm (characteristic of nitro-aromatics). |

| DSC (Thermal) | Melting Point | Absence of the sharp endothermic melting peak of 4-NBA (~240°C), indicating amorphization. |

Diagram 2: Characterization Logic Flow

This decision tree helps interpret the characterization data.

Caption: Decision tree for validating the physical state of 4-NBA within the silica matrix.

Troubleshooting & Optimization

-

Issue: Precipitation/Opaqueness.

-

Cause: The concentration of 4-NBA exceeded its solubility limit in the changing solvent mixture (as ethanol evaporates or water is consumed).

-

Fix: Increase the Ethanol:TEOS ratio to 10:1 or reduce the drug loading percentage.

-

-

Issue: Leaching during washing.

-

Cause: 4-NBA is slightly soluble in water.

-

Fix: Do not wash the xerogel with water. Wash with a non-polar solvent (like hexane) only if necessary to remove surface crystals, or skip washing and proceed directly to drying.

-

-

Issue: Cracking of Monoliths.

-

Cause: Capillary stress during drying.

-

Fix: Add a drying control chemical additive (DCCA) like Formamide or DMF (Dimethylformamide) in small amounts (molar ratio 0.1 vs TEOS) to unify the pore size distribution.

-

References

-

Vallet-Regi, M., et al. (2007). "Mesoporous silica materials for drug delivery." Angewandte Chemie International Edition.

-

Alberding, B. G., et al. (2014).[8] "4-Nitrophenyl- and 4'-nitro-1,1'-biphenyl-4-carboxylates attached to Mo2 quadruple bonds."[8] Dalton Transactions.[8]

- Context: Provides detailed spectroscopic data (FTIR/UV-Vis)

-

Rivas, M. V., et al. (2023).[12] "Revisiting carboxylic group functionalization of silica sol-gel materials." Journal of Materials Chemistry B.

- Context: Explains the interaction mechanisms between carboxylic acid groups and silica networks.

-

NIST Chemistry WebBook. "4-Nitrobenzoic acid Infrared Spectrum."

- Context: Reference standard for FTIR valid

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]